7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
Description
7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a heterocyclic compound featuring a thiazolo[5,4-b]quinoline core. Key structural attributes include:
- Substituents: A bromine atom at position 7, a cyclopropyl group at position 9, fluorine at position 6, and methoxy at position 6. These substituents likely influence electronic properties, steric effects, and biological interactions.
- Molecular framework: The fused thiazole and quinoline rings create a planar structure conducive to π-π stacking and intermolecular interactions, which may enhance binding to biological targets.
- Potential applications: Structural analogs (e.g., ) suggest roles in antibacterial or kinase-inhibitory applications due to fluorine and cyclopropyl motifs .
Properties
CAS No. |
922718-28-3 |
|---|---|
Molecular Formula |
C14H10BrFN2O3S |
Molecular Weight |
385.21 g/mol |
IUPAC Name |
7-bromo-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C14H10BrFN2O3S/c1-21-12-9(15)7(16)4-6-10(12)18(5-2-3-5)14-8(11(6)19)13(20)17-22-14/h4-5H,2-3H2,1H3,(H,17,20) |
InChI Key |
CTCAMORNRUNPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1Br)F)C(=O)C3=C(N2C4CC4)SNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Introduction of the isothiazole ring: This step involves the formation of the isothiazole ring through a cyclization reaction with sulfur and nitrogen-containing reagents.
Fluorination and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while oxidation could produce a quinoline N-oxide.
Scientific Research Applications
7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of microbial resistance and viral replication.
Medicine: Its potential anticancer activity is of interest for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of key enzymes involved in microbial or viral replication, or it may bind to receptors that regulate cell growth and proliferation. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
*Estimated based on molecular formula.
Halogen vs. Nitrogen-Containing Groups
- However, it may reduce solubility compared to the piperazinyl analog in , which shows improved aqueous solubility due to the basic piperazine nitrogen .
- Piperazinyl/Pyrrolidinyl : These substituents introduce hydrogen-bonding capabilities and basicity, improving interactions with polar enzyme pockets (e.g., bacterial gyrase) .
Fluorine and Cyclopropyl Synergy
Methoxy vs. Carboxylic Acid
- The methoxy group in the target compound may offer moderate electron-donating effects, contrasting with the carboxylic acid in , which introduces acidity and hydrogen-bonding capacity. The latter likely improves target affinity but reduces oral bioavailability .
Biological Activity
7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, including the presence of halogens and a methoxy group, contribute to its diverse biological effects.
Structural Formula
The structural formula of this compound can be represented as follows:
Key Features
- Bromine Atom : Enhances biological activity by participating in nucleophilic substitution reactions.
- Cyclopropyl Group : Contributes to the compound's steric properties and may influence receptor binding.
- Fluorine Atom : Increases lipophilicity and metabolic stability.
- Methoxy Group : Can enhance solubility and modulate biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline display potent activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Bromo-9-cyclopropyl... | Staphylococcus aureus | ≤ 4.0 μg/mL |
| 7-Bromo-9-cyclopropyl... | Escherichia coli | ≤ 8.0 μg/mL |
| 7-Bromo-9-cyclopropyl... | C. difficile | ≤ 1.0 μg/mL |
These results suggest that this compound could be a candidate for further development as an antibacterial agent .
Antiviral Activity
The mechanism of action for antiviral activity typically involves inhibition of viral replication through interference with viral enzymes or receptors. Preliminary studies suggest that compounds in this class may inhibit key enzymes involved in viral life cycles .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The presence of specific substituents on the quinoline ring can significantly enhance antiproliferative activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluating the anticancer potential of structurally similar compounds demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis indicated that the presence of electronegative substituents like fluorine was crucial for enhancing anticancer activity .
The biological activity of 7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial or viral replication.
- Receptor Interaction : It may bind to specific receptors involved in cell growth regulation.
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
